Cas no 4209-24-9 (2-chloro-1-(4-methylphenyl)ethanone)

2-chloro-1-(4-methylphenyl)ethanone structure
4209-24-9 structure
Product Name:2-chloro-1-(4-methylphenyl)ethanone
CAS No:4209-24-9
MF:C9H9ClO
MW:168.620161771774
MDL:MFCD00972094
CID:44842
PubChem ID:237805
Update Time:2025-04-18

2-chloro-1-(4-methylphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Chloromethyl p-tolyl ketone
    • 4'-Methyl-2-chloroacetophenone
    • a-Chloro-4-methyl acetophenone
    • 2-Chloro-1-(4'-methylphenyl)ethanone
    • 4-(2-Chloroacetyl)toluene
    • Chloromethyl 4-methylphenyl ketone
    • p-Methyl-2-chloroacetophenone
    • 2-chloro-1-(4-methylphenyl)ethanone
    • 2-CHLORO-4’-METHYLACETOPHENONE
    • 1-chloro-2-(4-tolyl)ethan-2-one
    • 2-chloro-1-p-tolyl-ethanone
    • 4-methylphenacyl chloride
    • 4-methylphenyl chloromethyl ketone
    • p-methylphenacyl chloride
    • A825757
    • 2-chloro-1-(p-tolyl)-ethanone
    • 2-chloro-1-(4-methylphenyl)ethan-1-one
    • 2-chloro-1-p-tolylethanone
    • AKOS000117249
    • InChI=1/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H
    • CS-0213065
    • Z56886309
    • NSC41667
    • ethanone, 2-chloro-1-(4-methylphenyl)-
    • NSC 41667
    • 2-Chloro-1-(p-tolyl)ethanone
    • DTXSID10285402
    • 4209-24-9
    • BS-33877
    • NSC-41667
    • D93745
    • 2-chloro-1-(4'-methylphenyl) ethanone
    • MFCD00972094
    • HGLJRZYKFVJSEE-UHFFFAOYSA-N
    • EN300-04687
    • 2-chloro-1-(4-methylphenyl)-Ethanone
    • FT-0635181
    • 2-Chloro-4'-Methylacetophenone
    • 4-methylphenacylchloride
    • SCHEMBL846835
    • STL197971
    • DB-050842
    • MDL: MFCD00972094
    • Inchi: 1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
    • InChI Key: HGLJRZYKFVJSEE-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 168.03400
  • Monoisotopic Mass: 168.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.1115 (rough estimate)
  • Melting Point: 57.5°C
  • Boiling Point: 238.18°C (rough estimate)
  • Flash Point: 125.1±11.5 °C
  • Refractive Index: 1.5620 (estimate)
  • PSA: 17.07000
  • LogP: 2.41650
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-chloro-1-(4-methylphenyl)ethanone Security Information

2-chloro-1-(4-methylphenyl)ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-chloro-1-(4-methylphenyl)ethanone Pricemore >>

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2-chloro-1-(4-methylphenyl)ethanone Related Literature

  • 1. 182. Volume effects of alkyl groups in aromatic compounds. Part III. The dinitration of 3-chloro- and 3-bromo-p-cymene
    Samarendra N. Ganguly,Raymond J. W. Le Fèvre J. Chem. Soc. 1934 848
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